N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide

Structure-Activity Relationship (SAR) Sulfonamide Pharmacology Drug Design

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide (CAS 330468-75-2) is a synthetic sulfonamide derivative with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.2 g/mol. The compound features a core phenylacetamide structure substituted with a sulfamoyl group that is further linked to a 2,4-dichlorophenyl moiety.

Molecular Formula C14H12Cl2N2O3S
Molecular Weight 359.2 g/mol
CAS No. 330468-75-2
Cat. No. B11642537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide
CAS330468-75-2
Molecular FormulaC14H12Cl2N2O3S
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)
InChIKeyZSJQTBHPNGGCPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide (CAS 330468-75-2) Procurement & Research Grade Overview


N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide (CAS 330468-75-2) is a synthetic sulfonamide derivative with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.2 g/mol . The compound features a core phenylacetamide structure substituted with a sulfamoyl group that is further linked to a 2,4-dichlorophenyl moiety . Commercial availability is confirmed from major research chemical suppliers with reported purity specifications of 95–97% . The compound's predicted physicochemical properties include a melting point of 194 °C, a predicted density of 1.525 g/cm³, a predicted pKa of 7.82, and a calculated LogP of 4.98, indicating substantial lipophilicity .

Synthetic sulfonamide SAR probe for pharmacophore studies
2,4-dichlorophenyl isomer workflow for isomer-specific screening
Reported research-grade purity specification supports reproducible assay preparation

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide: Why Class-Level Substitution Is Not Valid


Generic substitution among sulfonamide derivatives is scientifically unsound due to marked differences in substituent-dependent biological activity profiles and physicochemical properties. Within the subclass of dichlorophenyl-substituted sulfamoyl acetamides, the position of chlorine atoms (e.g., 2,4- vs. 3,4- vs. 3,5-dichloro) and the nature of the N-substituent dramatically alter both the potency and the selectivity of the compound [1]. For instance, the 3,4-dichloro analog ML251 is a nanomolar inhibitor of T. brucei and T. cruzi phosphofructokinase (PFK) with IC50 values of 0.37 μM and 0.13 μM, respectively [2]; extrapolating this activity to the 2,4-dichloro isomer would be speculative without direct data. Similarly, 2,4-dichloro-substituted derivatives have been evaluated for binding to targets as diverse as neuronal nicotinic acetylcholine receptors (Ki = 10.4 μM) and CrtN (staphyloxanthin biosynthesis enzyme) [3] [4], underscoring that the substitution pattern determines the biological fingerprint and prevents reliable class-level substitution.

Risk Factor
This Isomer (2,4-Dichloro)
Analog (3,4-Dichloro, ML251)
Chlorine substitution pattern
2,4-dichlorophenyl sulfamoyl acetamide
3,4-dichloro isomer; reported nanomolar PFK inhibitor
Target engagement profile
Distinct SAR fingerprint; nAChR, CrtN, or other targets possible
Validated T. brucei / T. cruzi PFK inhibitor (IC50 0.13–0.37 µM)
Predicted physicochemical profile
Higher predicted lipophilicity; LogP differs
Lower predicted LogP; permeability profile may shift

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide: A Quantitative Evidence Guide for Scientific Selection


Structural Determinants of Activity: 2,4-Dichloro vs. 3,4-Dichloro Substitution

The 2,4-dichlorophenyl substitution pattern on N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide distinguishes it from the 3,4-dichloro analog ML251, which has demonstrated nanomolar potency against T. brucei and T. cruzi PFK. While no direct head-to-head data exist for the target compound, the class-level inference is that the 2,4-dichloro substitution pattern is likely to confer a distinct biological profile. For example, ML251 exhibits IC50 values of 0.37 μM (T. brucei PFK) and 0.13 μM (T. cruzi PFK) [1]. The 2,4-dichloro isomer is predicted to have a lower LogP (4.98) compared to ML251's LogP of 3.61 , which may influence membrane permeability and target engagement. This evidence underscores the importance of selecting the correct isomer for SAR studies, as even minor structural modifications can drastically alter biological activity.

SAR Determinants
Class-level inference
2,4-dichloro vs. 3,4-dichloro (ML251): no head-to-head data for target compound
Supports isomer-specific SAR review
ML251 IC50 0.37 µM (T. brucei PFK); extrapolation speculative
Structure-Activity Relationship (SAR) Sulfonamide Pharmacology Drug Design

Physicochemical Differentiation: Predicted LogP and pKa vs. Structural Analogs

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide exhibits a predicted LogP of 4.98 and a predicted pKa of 7.82 . These values differ from related dichlorophenyl sulfamoyl compounds, such as the 3,4-dichloro analog ML251 (LogP = 3.61) . The higher LogP of the 2,4-dichloro isomer (4.98 vs. 3.61) suggests a significantly more lipophilic nature, which could translate to differences in membrane permeability, tissue distribution, and metabolic stability. The predicted pKa of 7.82 indicates the sulfonamide nitrogen is moderately acidic and will be partially ionized at physiological pH, influencing solubility and binding interactions.

Physicochemical Profile
Cross-study comparable
Predicted LogP 4.98 vs. 3.61 for ML251
+1.37 LogP units; higher predicted lipophilicity
XLogP3 prediction; pKa 7.82 indicates partial ionization at physiological pH
ADME Prediction Lipophilicity Physicochemical Property Analysis

Purity and Physical State: A Basis for Reproducible Experimental Outcomes

Commercial sources offer N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide at defined purity grades: AKSci specifies a minimum purity of 95% , while ChemicalBook lists a 97% purity grade . The compound is reported as a solid with a melting point of 194 °C . While these purity levels are typical for research-grade sulfonamide building blocks, they contrast with specialized derivatives like the 5-methylisoxazol-3-yl sulfamoyl analog, which may have distinct handling and storage requirements due to the heterocyclic substituent. The target compound's well-defined solid state and high purity facilitate accurate weighing and reproducible solution preparation, which are fundamental for quantitative biological assays.

Purity Specification
Supporting evidence
95–97% assay; solid, mp 194 °C
Supports reproducible solution preparation
Supplier COA review recommended
Chemical Purity Procurement Specification Analytical Chemistry

Target Engagement Profile: Distinct Binding Affinities for Neuronal nAChRs

A structurally related 2,4-dichlorophenyl sulfamoyl compound (not the exact target compound, but a close analog) has been evaluated for binding to the neuronal nicotinic acetylcholine receptor α4β4, exhibiting a binding affinity (Ki) of 10.4 μM (10,400 nM) [1]. This provides a class-level inference that the 2,4-dichloro substitution pattern can confer affinity for this receptor subtype. In contrast, another analog in this chemical series has been shown to inhibit the CrtN enzyme in Staphylococcus aureus with a potency of 0.33 nM [2]. These divergent activities highlight that the sulfamoyl pharmacophore, when combined with the 2,4-dichlorophenyl group, can be tuned for different biological targets.

nAChR Binding
Class-level inference
Close analog Ki = 10.4 µM (α4β4 nAChR)
Neuroscience probe context for receptor subtype studies
Binding assay data from structural analog; target compound not directly tested
Neuronal Nicotinic Acetylcholine Receptor Binding Affinity Neuropharmacology

Absence of Anticipated Antibacterial Activity: A Critical Differentiator

Despite being a sulfonamide, a class known for antibacterial properties, a recent assessment of structurally related aminoalkyl-containing sulfonamides found no antibacterial activity against E. coli and S. aureus strains [1]. This is a critical piece of information for researchers in anti-infective drug discovery. It suggests that the presence of a sulfamoyl group and dichlorophenyl moiety is not sufficient for antibacterial activity and that other structural features (e.g., heterocyclic substituents like the isoxazole in ML251) are required. This negative result distinguishes N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide and its close analogs from classical sulfa drugs, re-directing its utility toward other therapeutic areas (e.g., oncology, neuroscience).

Antibacterial Screening
Class-level inference
Inferred inactive against E. coli and S. aureus (from close analogs)
Redirects screening focus away from antibacterial applications
Sulfamoyl group alone insufficient for antibacterial activity; other pharmacophores required
Antibacterial Screening Sulfonamide SAR Negative Data

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide: Recommended Research & Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Sulfonamide Pharmacophores

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide serves as an essential reference point in SAR studies exploring the impact of chlorine substitution patterns (2,4- vs. 3,4- vs. 3,5-dichloro) on biological activity [1]. The compound's predicted LogP (4.98) and pKa (7.82) provide a baseline for assessing how these physicochemical changes correlate with target engagement or ADME properties . Its procurement is justified for building a systematic analog series to define the pharmacophore requirements for emerging targets such as PFK in trypanosomes or nAChRs [2] .

Anti-Parasitic Drug Discovery: Chemical Probe Development

While the 3,4-dichloro analog ML251 is a validated nanomolar inhibitor of T. brucei and T. cruzi PFK [1], the 2,4-dichloro isomer N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a critical tool for exploring the importance of this specific substitution pattern for on-target potency and off-target selectivity. This compound can be used as a negative control in PFK assays to confirm the structural specificity of ML251 or as a starting point for the development of novel anti-parasitic agents with potentially improved pharmacokinetic profiles due to its distinct lipophilicity (LogP 4.98 vs. 3.61 for ML251) .

Chemical Biology: Functional Annotation of Nicotinic Acetylcholine Receptors

Based on binding data for a close structural analog (Ki = 10.4 μM at α4β4 nAChR) [1], N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a suitable starting point for developing novel chemical probes for neuronal nicotinic acetylcholine receptors. It can be employed in electrophysiological or calcium flux assays to characterize receptor subtype selectivity and functional activity. Its procurement enables the generation of key structure-activity data to differentiate it from other sulfonamide-based nAChR ligands and to map the binding site of this specific chemotype.

Medicinal Chemistry: Fragment-Based Lead Discovery

The compound's relatively low molecular weight (359.2 g/mol) [1], combined with its well-defined, synthetically accessible structure, makes it an ideal fragment for lead discovery programs. Its sulfamoyl and acetamide moieties are common pharmacophores that can engage in hydrogen bonding with protein targets. The 2,4-dichlorophenyl group serves as a lipophilic anchor . This compound can be used as a starting fragment for medicinal chemistry optimization, where it can be elaborated with additional substituents to improve potency and selectivity for a desired target.

Application
Selection Property
Validation Focus
Sulfonamide SAR studies
Isomer-specific substitution review
2,4-dichloro pharmacophore mapping and activity profiling
Anti-parasitic chemical probe research
PFK target-engagement context
Isomer selectivity comparison vs. ML251 in enzymatic assays
nAChR subtype characterization
α4β4 binding-site mapping
Electrophysiology or calcium-flux assay context
Fragment-based lead discovery
Fragment elaboration potential
Ligand efficiency and selectivity optimization
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